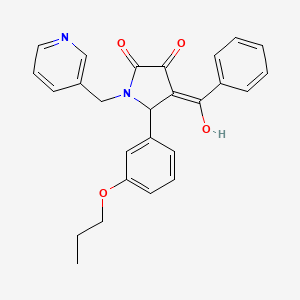

4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

The compound 4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring with a hydroxyl group at position 3 and variable substituents at positions 1, 4, and 5. This compound features:

- Position 4: Benzoyl group (aromatic ketone), contributing to hydrophobic interactions.

- Position 5: 3-Propoxyphenyl group, a propyl ether-substituted aromatic ring, influencing solubility and steric effects.

Properties

Molecular Formula |

C26H24N2O4 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

(4E)-4-[hydroxy(phenyl)methylidene]-5-(3-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C26H24N2O4/c1-2-14-32-21-12-6-11-20(15-21)23-22(24(29)19-9-4-3-5-10-19)25(30)26(31)28(23)17-18-8-7-13-27-16-18/h3-13,15-16,23,29H,2,14,17H2,1H3/b24-22+ |

InChI Key |

LEDSUPVVHINCAV-ZNTNEXAZSA-N |

Isomeric SMILES |

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

- Formation of the pyrrolone ring through cyclization reactions.

- Introduction of the benzoyl and propoxyphenyl groups via Friedel-Crafts acylation or alkylation.

- Functionalization of the pyridine moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

- Selection of appropriate solvents and catalysts to enhance reaction efficiency.

- Implementation of purification techniques such as recrystallization, chromatography, or distillation.

- Scale-up of the reaction conditions to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, KMnO4

Reduction: NaBH4, LiAlH4, H2/Pd-C

Substitution: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with biological targets. This may involve:

Molecular Targets: Binding to enzymes, receptors, or other proteins.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs lie in substituents at positions 1, 4, and 5 (Table 1).

Table 1: Substituent Comparison of Selected Pyrrol-2-one Derivatives

*Estimated based on structural similarity to ; †Calculated from formula C26H22N2O4.

Key Observations

Position 4 Aroyl Groups :

- Benzoyl (target) is less polar than 4-propoxybenzoyl () or 4-allyloxybenzoyl (), which may reduce solubility but enhance lipophilicity.

- Electron-withdrawing groups (e.g., 4-chloro-benzoyl in ) increase reactivity but may lower metabolic stability.

Position 5 Aromatic Groups :

- 3-Propoxyphenyl (target) offers a flexible propyl ether chain, balancing steric bulk and hydrophobicity. This contrasts with 4-tert-butyl-phenyl (bulkier, ) or 3-trifluoromethyl-phenyl (electron-deficient, ).

Synthetic Yields :

Physicochemical Properties

- Melting Points : Higher melting points (>200°C) correlate with rigid substituents (e.g., 4-tert-butyl-phenyl in Compound 20 ). Lower melting points (e.g., 128–130°C for Compound 41 ) suggest reduced crystallinity due to flexible ethoxy groups.

- Molecular Weight : The target compound (~428 g/mol) falls within the typical range for drug-like molecules, comparable to analogs in .

Research Implications

- Structure-Activity Relationships (SAR) : The target compound’s 3-propoxyphenyl and 3-pyridinylmethyl groups may optimize interactions with hydrophobic pockets and hydrogen-bond acceptors, respectively.

- Drug Design : Substitutions at position 4 (e.g., benzoyl vs. propoxybenzoyl) could modulate bioavailability, as polar groups enhance solubility but may reduce membrane permeability.

Biological Activity

The compound 4-benzoyl-3-hydroxy-5-(3-propoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 420.50 g/mol. Its structure includes a pyrrole ring, a benzoyl group, and a hydroxyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N2O3 |

| Molecular Weight | 420.50 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related pyrrolidine derivatives against resistant strains of bacteria. For example, compounds similar to this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Anticancer Activity

Research has also focused on the anticancer properties of this compound class. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial activity of several pyrrolidine derivatives against MRSA and reported that one lead compound exhibited MIC values comparable to established antibiotics . This suggests that modifications in the structure can enhance antibacterial efficacy.

- Anticancer Studies : Another investigation assessed the cytotoxic effects of related compounds on different cancer cell lines, revealing that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.